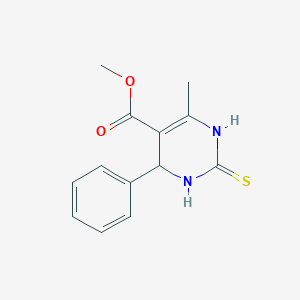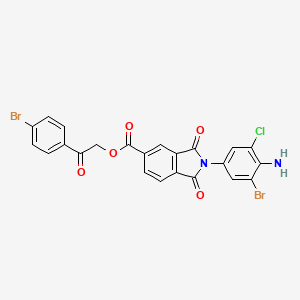
2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of bromine, chlorine, and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions
Preparation of Isoindole-1,3-dione Core: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of Amino-Bromo-Chlorophenyl Group: This step involves the nucleophilic substitution of the isoindole-1,3-dione core with 4-amino-3-bromo-5-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine and chlorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
The uniqueness of 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine and chlorine atoms in the aromatic rings provides unique reactivity patterns compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H13Br2ClN2O5 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H13Br2ClN2O5/c24-13-4-1-11(2-5-13)19(29)10-33-23(32)12-3-6-15-16(7-12)22(31)28(21(15)30)14-8-17(25)20(27)18(26)9-14/h1-9H,10,27H2 |
InChI Key |
YEFCHERERITXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C(=C4)Br)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11700052.png)
![2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide](/img/structure/B11700054.png)
![N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11700058.png)
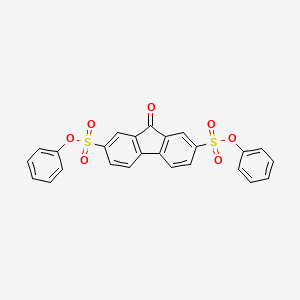
![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)
![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11700092.png)
![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
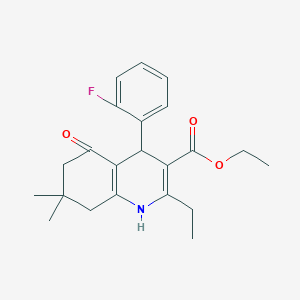
![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)
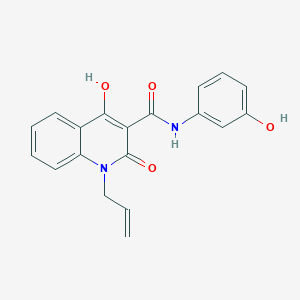
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)
